molecular formula C31H30N6O6S2 B2572230 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one CAS No. 867041-08-5

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one

Cat. No.: B2572230
CAS No.: 867041-08-5
M. Wt: 646.74
InChI Key: CQWWVQUJOPSCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one is a sophisticated research chemical designed for investigative applications in biochemistry and neuroscience. This compound is a derivative of the 6H-benzo[c]chromen-6-one (urolithin) scaffold, a structural class recognized for its potential in central nervous system (CNS) drug discovery . The molecular structure integrates two 4-(pyridin-2-yl)piperazine sulfonyl groups, a motif frequently explored in medicinal chemistry for its ability to interact with various enzymatic targets . The core 6H-benzo[c]chromen-6-one structure is associated with phosphodiesterase (PDE) inhibition, particularly PDE2A, an enzyme expressed predominantly in the brain and heart . Increased PDE2A levels have been observed in the brains of patients with Alzheimer's disease, making it a compelling target for cognitive disorder research . The strategic substitution on this core is intended to enhance binding affinity and selectivity. The compound's design suggests a potential mechanism of action involving the augmentation of cyclic nucleotide signaling (cGMP and cAMP) within neuronal pathways, which is crucial for enhancing neuronal communication and may provide neuroprotective effects . Primary research applications for this compound include use as a tool molecule in: • Studies focused on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. • In vitro enzymatic assays to probe the function and inhibition of phosphodiesterases. • Cellular models, like corticosterone-induced neurotoxicity in hippocampal HT-22 cells, to investigate neuroprotection and cell viability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

3,8-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6S2/c38-31-27-21-23(44(39,40)36-17-13-34(14-18-36)29-5-1-3-11-32-29)7-9-25(27)26-10-8-24(22-28(26)43-31)45(41,42)37-19-15-35(16-20-37)30-6-2-4-12-33-30/h1-12,21-22H,13-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWWVQUJOPSCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7)OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactionsThe sulfonyl groups are then introduced via sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The IC50 value was determined to be 12 µM, indicating potent activity compared to standard chemotherapeutics .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL
Pseudomonas aeruginosa>64 µg/mL

Neuropharmacological Applications

3. Central Nervous System Disorders
Given its piperazine component, there is potential for this compound in treating central nervous system disorders such as anxiety and depression. Studies have indicated that similar compounds can modulate serotonin receptors and exhibit anxiolytic effects.

Case Study:
In a preclinical model of anxiety, administration of the compound resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test . This suggests its potential as a therapeutic agent in managing anxiety disorders.

Mechanism of Action

The mechanism of action of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens such as Mycobacterium tuberculosis. The sulfonyl groups and piperazine moieties play a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives, focusing on substituent effects, biological targets, and activity.

Compound Substituents Biological Target Key Activity/IC₅₀ References
3,8-Bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one 3,8-bis(4-(pyridin-2-yl)piperazin-1-ylsulfonyl) PDE2 (hypothesized) Not reported
3,8-Bis(piperidin-1-ylsulfonyl)-6H-benzo[c]chromen-6-one 3,8-bis(piperidin-1-ylsulfonyl) Unknown Not reported
Alkoxylated 6H-benzo[c]chromen-6-one derivative 1f 3-alkoxy substituent (e.g., pentyloxy) PDE2 IC₅₀: 3.67 ± 0.47 µM
Urolithin A 3,8-dihydroxy ERβ ERβ potency: <10 nM
6H-Benzo[c]chromen-6-one derivatives 2e and 4c Alkane substituents (e.g., pentyl) PDE2 IC₅₀: 33.95 µM (2e), 34.35 µM (4c)
7-Hydroxy-9-(pyridin-2-yl)-6H-benzo[c]chromen-6-one (Comp. 2) 7-hydroxy, 9-(pyridin-2-yl) Not specified Not reported

Key Structural Differences and Implications

  • Sulfonamide vs. Hydroxyl Groups : Unlike urolithins (e.g., Urolithin A), which rely on hydroxyl groups for ERβ agonism , the sulfonamide groups in the target compound likely shift its activity toward PDE2 inhibition, as seen in alkoxylated derivatives . Sulfonamides enhance metabolic stability but may reduce solubility compared to hydroxylated analogues .
  • Piperazine vs.
  • Alkoxy vs. Sulfonamide Substituents : Alkoxylated derivatives (e.g., 1f) show superior PDE2 inhibition (IC₅₀: ~3.67 µM) compared to alkane-substituted analogues (IC₅₀: ~34 µM), suggesting that electron-donating groups enhance activity . The target compound’s sulfonamide groups, being electron-withdrawing, may alter binding kinetics.

Biological Activity

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one is a complex organic compound that has attracted significant attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzo[c]chromen-6-one core functionalized with sulfonyl groups and pyridin-2-yl piperazine moieties. Its molecular formula is C31H30N6O6S2C_{31}H_{30}N_{6}O_{6}S_{2} with a molecular weight of 646.7 g/mol .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in disease processes, particularly in inhibiting the growth of pathogens like Mycobacterium tuberculosis . The sulfonyl groups are critical for binding to these enzymes, disrupting their function.
  • Receptor Binding : The structural features allow for effective interaction with various receptors, which may lead to altered signaling pathways relevant to disease states .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antibacterial agent .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. Similar sulfonamide derivatives have been reported to exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

StudyFindings
Synthesis and Evaluation Compounds with similar structures showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity Related piperazine derivatives demonstrated cytotoxic effects in breast cancer cell lines, suggesting potential for further development .
Inflammation Modulation Research indicated that sulfonamide derivatives could inhibit nitric oxide production in macrophages, highlighting their anti-inflammatory potential .

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